N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide
Description
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C6H10N4O/c1-4-8-6(10-9-4)3-7-5(2)11/h3H2,1-2H3,(H,7,11)(H,8,9,10) |
InChI Key |
FPUUNJPMSSQFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)CNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with appropriate reagents to introduce the acetamide group. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate, followed by subsequent reactions to introduce the acetamide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as esterification, amidation, and purification to obtain the final product in high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Activity Profiles
Structural and Functional Differences
Substituent Effects: WH7 () replaces the methylene group with a phenoxy linker, enhancing its auxin-like activity by mimicking natural plant hormones. The chlorine substituent increases electrophilicity, aiding receptor binding. Compound 5a () incorporates a nitrobenzothiazole moiety, which improves antifungal activity due to electron-withdrawing effects stabilizing interactions with fungal enzymes.
Linkage Variations: Sulfonyl (MGH-CP25, ) and sulfanyl (Compound 5a, ) linkages introduce polarity and hydrogen-bonding capacity, whereas methylene linkages (target compound) prioritize hydrophobicity. Phenoxy linkers (WH7, ) enable π-π stacking with aromatic residues in plant auxin receptors, a feature absent in the target compound.
Biological Target Specificity :
- WH7 targets auxin signaling pathways in plants , while triazole-thioacetamide hybrids () focus on fungal enzymes. The target compound’s predicted activity against bacterial/fungal targets aligns with trends seen in analogs with methyl-substituted triazoles .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s methyl group increases logP compared to polar derivatives like MGH-CP25 (sulfonyl group) or Compound 5a (nitro group) .
- Solubility : Sulfanyl/sulfonyl linkages () improve aqueous solubility, whereas methylene-linked analogs may require formulation optimization for bioavailability.
- Stability : Methyl substitution on the triazole (target compound) enhances metabolic stability relative to unsubstituted triazoles .
Biological Activity
N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antifungal properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 5-methyl-1H-1,2,4-triazole moiety linked to an acetamide group. Its molecular formula is , and it is characterized by the following structural representation:
Antifungal Properties
This compound has been primarily studied for its antifungal activity . Research indicates that it exhibits inhibitory effects on enzymes crucial for fungal cell wall synthesis, making it a candidate for antifungal drug development. The compound has shown efficacy against various strains of fungi, particularly Candida species.
Table 1: Antifungal Activity Against Various Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Candida glabrata | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The mechanism by which this compound exerts its antifungal effects involves interaction with specific enzymes and pathways within fungal cells. It appears to modulate enzyme activity related to fungal growth and survival by interfering with cellular processes such as:
- DNA Replication : Disruption of nucleic acid synthesis.
- Protein Synthesis : Inhibition of protein production essential for fungal cell function.
These interactions lead to impaired growth and eventual cell death in susceptible fungal strains.
Structure-Activity Relationships
The biological activity of this compound can be influenced by structural modifications. For example:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | Contains a propanamide group instead of acetamide | Antifungal |
| N-(2,5-dimethylphenyl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylacetamide | Incorporates a sulfanyl group | Antimicrobial |
| 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives | Varying substitutions on the pyridine ring | Anticancer |
These comparisons highlight how variations in functional groups can lead to different biological activities and potencies.
Case Studies
Recent studies have explored the efficacy of this compound in clinical settings. One notable study assessed its effectiveness against resistant strains of Candida in immunocompromised patients. The findings indicated a significant reduction in fungal load among treated patients compared to controls .
Future Research Directions
Ongoing research aims to explore the full potential of this compound in various therapeutic contexts beyond antifungal applications. Potential areas include:
- Antiviral Activity : Investigating effects against viral pathogens.
- Anticancer Properties : Assessing cytotoxic effects on cancer cell lines.
- Combination Therapies : Evaluating synergistic effects with other antifungals or chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
